9-Propyl-beta-carboline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21373-41-1 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9-propylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-2-9-16-13-6-4-3-5-11(13)12-7-8-15-10-14(12)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
VWQRAFOZXLPRGU-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |
Other CAS No. |
21373-41-1 |
Synonyms |
9-propyl-9H-pyrido(3,4-b)indole 9-propyl-beta-carboline 9-propyl-beta-carboline hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for 9 Propyl Beta Carboline
Classical Total Synthesis Approaches
Traditional methods for synthesizing the beta-carboline skeleton have been well-established for over a century and continue to be refined. ljmu.ac.ukmdpi.com These approaches typically involve the formation of the C-ring of the carboline system through intramolecular cyclization reactions. sci-hub.se
Pictet-Spengler Condensation Derived Syntheses
The Pictet-Spengler reaction, discovered in 1911, is a cornerstone in the synthesis of tetrahydro-beta-carbolines (THβCs) and, by extension, beta-carbolines. publish.csiro.au The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by ring closure. sci-hub.se To obtain the fully aromatic beta-carboline, the resulting THβC intermediate must undergo oxidation. researchgate.net
A general route involves the reaction of L-tryptophan with an appropriate aldehyde, followed by oxidation. researchgate.net For the synthesis of 1-substituted beta-carbolines, various aldehydes can be employed. researchgate.net The initial Pictet-Spengler condensation yields a tetrahydro-beta-carboline, which is then aromatized. Common oxidizing agents used for this purpose include potassium dichromate (K2Cr2O7) and potassium permanganate (B83412) (KMnO4). researchgate.netmdpi.com The reaction conditions, such as the choice of solvent and temperature, can influence the yield and purity of the final product. mdpi.com
| Reagents | Conditions | Product |
| L-Tryptophan, Aldehyde | Acidic conditions, Reflux | 1-substituted-tetrahydro-β-carboline |
| 1-substituted-tetrahydro-β-carboline, K2Cr2O7 or KMnO4 | Oxidation | 1-substituted-β-carboline |
Table 1: General Pictet-Spengler Synthesis of 1-Substituted Beta-Carbolines
Bischler-Napieralski Cyclization Routes
The Bischler-Napieralski reaction provides an alternative classical route to the beta-carboline core. scielo.br This method involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative using a dehydrating agent like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). scielo.brscielo.br This reaction typically forms a 3,4-dihydro-beta-carboline (DHβC) intermediate, which is more readily oxidized to the aromatic beta-carboline compared to the THβC from the Pictet-Spengler reaction. ljmu.ac.uk
For instance, tryptamine can be acylated with a suitable carboxylic acid or its derivative, and the resulting amide is then cyclized. clockss.org The subsequent oxidation of the DHβC to the final beta-carboline can be achieved using various oxidizing agents, including potassium permanganate. clockss.org The use of polyphosphoric acid (PPA) as a cyclizing agent for the condensation of tryptamine with carboxylic acids has also been reported to produce DHβCs in good yields. clockss.org
| Starting Materials | Cyclizing Agent | Intermediate | Oxidizing Agent | Final Product |
| N-Acyl-tryptamine | POCl3, PCl5, or SOCl2 | 3,4-Dihydro-β-carboline | KMnO4 | β-Carboline |
| Tryptamine, Carboxylic Acid | Polyphosphoric Acid (PPA) | 3,4-Dihydro-β-carboline | KMnO4 | β-Carboline |
Table 2: Bischler-Napieralski Route to Beta-Carbolines
Oxidative Cyclization Methodologies for Beta-Carboline Core Formation
Oxidative cyclization represents a direct approach to forming the aromatic beta-carboline ring system. These methods often bypass the need for a separate oxidation step by incorporating the oxidation within the cyclization process. Iodine-mediated protocols have been developed for the chemoselective dehydrogenation and aromatization of THβCs to beta-carbolines in the presence of an oxidant like hydrogen peroxide (H2O2) in a solvent such as DMSO. nih.gov
Another approach involves the thermal electrocyclization of functionalized indoles. For example, heating an oxime-functionalized indole (B1671886) can lead to an azahexatriene system that undergoes electrocyclization to form the tricyclic beta-carboline core. ljmu.ac.uk More recently, a microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been shown to produce beta-carbolines. nih.gov This method can proceed from the 3-nitrovinylindoles themselves or from their in-situ generated precursors. nih.gov
Modern Synthetic Strategies
Contemporary approaches to beta-carboline synthesis often leverage the power of transition-metal catalysis and other modern techniques to improve efficiency, selectivity, and substrate scope. ljmu.ac.uk
Transition-Metal Catalyzed Cyclizations
Palladium-catalyzed reactions have become a powerful tool in the synthesis of carbolines. researchgate.net These methods can involve the intramolecular C-H activation and arylation to form the carboline skeleton. researchgate.net For example, palladium-catalyzed cyclization of N-(2-(pyridin-3-yl)phenyl)benzenesulfonamide derivatives can afford carbolines in good yields. researchgate.net The Suzuki cross-coupling reaction is another key palladium-catalyzed transformation used to introduce aryl or heteroaryl moieties at the 1-position of the beta-carboline core. acs.org This often involves the preparation of a triflate-substituted beta-carboline intermediate, which then undergoes the cross-coupling reaction. acs.org
| Catalyst System | Reaction Type | Substrates | Product |
| Pd(OAc)2, Cu(OAc)2 | C-H Activation/Cyclization | N-aryl-2-aminobiphenyls | Carbolines |
| Pd(0), PPh3 | Suzuki Cross-Coupling | 1-Triflate-β-carboline, Boronic acid | 1-Aryl-β-carboline |
Table 3: Examples of Palladium-Catalyzed Beta-Carboline Synthesis
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to shorter reaction times and improved yields. researchgate.net In the context of beta-carboline synthesis, microwave assistance has been successfully applied to the Bischler-Napieralski reaction, affording 1-substituted beta-carbolines from tryptamine derivatives in higher yields compared to conventional heating. clockss.org Microwave-assisted protocols have also been developed for the one-pot synthesis of substituted 3,4-dihydro-beta-carbolines. mdpi.com Furthermore, the synthesis of beta-carbolines through the electrocyclic cyclization of 3-nitrovinylindoles can be effectively promoted by microwave heating. nih.gov The use of microwave irradiation represents a greener and more efficient approach for the synthesis of these heterocyclic compounds. acs.org
Precursor Compounds and Intermediate Derivatization
The synthesis of 9-Propyl-beta-carboline fundamentally relies on the construction of the tricyclic pyrido[3,4-b]indole system, followed by specific functionalization. The process begins with carefully selected precursor compounds that undergo cyclization to form a key intermediate, which is then derivatized.
The most common precursors for the beta-carboline skeleton are an indole-containing amine, typically L-tryptophan or tryptamine, and a carbonyl compound, such as an aldehyde or ketone. analis.com.myutm.mymdpi.com The reaction between these precursors, most famously the Pictet-Spengler reaction, leads to the formation of a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. utm.mymdpi.com This initial cyclization is a critical step in forming the core structure. For instance, the reaction of L-tryptophan with formaldehyde (B43269) yields a tetrahydro-β-carboline-3-carboxylic acid. derpharmachemica.com
Once the THβC intermediate is formed, it must be aromatized to create the final beta-carboline ring system. This derivatization step is an oxidation reaction. Various oxidizing agents can be employed, such as potassium dichromate (K₂Cr₂O₇) in acetic acid or potassium permanganate (KMnO₄). analis.com.mysciforum.net In some cases, the oxidation can be controlled to selectively produce either a dihydro-β-carboline (DHβC) or the fully aromatic β-carboline by adjusting reaction conditions like temperature and time. ljmu.ac.uk
To obtain the final target compound, this compound, a subsequent N-alkylation step is required. After the aromatic beta-carboline core is synthesized, it is treated with a propylating agent. This typically involves reacting the beta-carboline with a propyl halide (e.g., propyl bromide) or a propyl tosylate in the presence of a base, such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). analis.com.my This reaction selectively adds the propyl group to the nitrogen at position 9 of the indole ring.
Table 2: Precursors and Intermediates in this compound Synthesis
| Role | Compound Example | Subsequent Reaction | Product | Source(s) |
|---|---|---|---|---|
| Indole Precursor | L-Tryptophan or Tryptamine | Pictet-Spengler Reaction | Tetrahydro-β-carboline (THβC) | analis.com.myutm.my |
| Carbonyl Precursor | Formaldehyde or other Aldehyde | Pictet-Spengler Reaction | Tetrahydro-β-carboline (THβC) | analis.com.myderpharmachemica.com |
| Key Intermediate | Tetrahydro-β-carboline (THβC) | Oxidation (e.g., with K₂Cr₂O₇) | Aromatic β-carboline | analis.com.myljmu.ac.uk |
| Aromatic Intermediate | β-Carboline (Norharmane) | N-alkylation (e.g., with Propyl Bromide/NaH) | This compound | analis.com.my |
Stereochemical Control and Regioselectivity in Beta-Carboline Synthesis
Achieving specific stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like beta-carboline derivatives. These factors determine the final three-dimensional arrangement of atoms and the position of chemical modifications, which are crucial for biological activity.
Stereochemical Control in beta-carboline synthesis is often addressed during the Pictet-Spengler reaction, which can generate chiral centers at the C1 and C3 positions of the tetrahydro-β-carboline intermediate. The diastereoselectivity (the relative configuration of these stereocenters, i.e., cis or trans) can be influenced by reaction conditions. For example, conducting the reaction at low temperatures in an aprotic solvent with an acid catalyst generally favors the formation of the cis diastereomer. niscpr.res.in The choice of starting materials, such as using chiral derivatives of tryptophan, can also guide the formation of a specific stereoisomer through internal induction. mdpi.comresearchgate.net Asymmetric catalysis, using chiral Brønsted acids or chiral auxiliaries, provides a powerful method for enantioselective synthesis, yielding a high excess of one enantiomer. researchgate.netoup.comnih.gov
Regioselectivity refers to the control of the position of chemical reactions on the beta-carboline ring system. While the synthesis of this compound involves a specific N-alkylation at the indole nitrogen, other positions on the aromatic rings can also be functionalized. Recent advances have shown that the β-carboline scaffold itself can act as a directing group in C-H activation reactions. researchgate.netresearchgate.net This allows for the regioselective introduction of functional groups, such as hydroxyl or aryl groups, at specific positions on the molecule, a process guided by transition metal catalysts like ruthenium or copper. researchgate.netresearchgate.net For example, a regioselective hydroxylation has been achieved at the ortho-position of the beta-carboline ring using a copper catalyst. researchgate.net Such methods provide pathways to novel derivatives that would be difficult to access through traditional means.
Table 3: Factors Influencing Stereochemical and Regioselective Outcomes
| Control Type | Method/Factor | Outcome | Mechanism/Principle | Source(s) |
|---|---|---|---|---|
| Diastereoselectivity | Low Temperature, Aprotic Solvent | Favors cis isomer | Kinetically controlled Pictet-Spengler reaction. | niscpr.res.inresearchgate.net |
| Enantioselectivity | Chiral Auxiliaries (e.g., Ellman's sulfinamide) | High enantiomeric excess (ee) | The auxiliary directs the approach of the electrophile. | nih.gov |
| Enantioselectivity | Chiral Brønsted Acid Catalysts | High enantiomeric excess (ee) | Asymmetric catalysis of the Pictet-Spengler reaction. | oup.comnih.gov |
| Regioselectivity | C-H Activation (e.g., with Ru or Cu catalysts) | Site-specific functionalization | The β-carboline ring acts as an intrinsic directing group. | researchgate.netresearchgate.net |
Molecular and Cellular Pharmacological Interactions of 9 Propyl Beta Carboline
Ligand-Receptor Binding Profiles
9-Propyl-beta-carboline, a derivative of the beta-carboline family, demonstrates a diverse ligand-receptor binding profile. Beta-carbolines are recognized for their interactions with a wide array of receptors in the central nervous system, including those for gamma-aminobutyric acid (GABA), serotonin (B10506), and dopamine (B1211576), as well as imidazoline (B1206853) receptors. researchgate.netacs.org The specific pharmacological effects of each beta-carboline are largely determined by the nature and position of its substituents. oatext.com The propyl substitution at the 9-position of the beta-carboline core influences its interaction with various receptor sites, distinguishing its pharmacological character.
Gamma-Aminobutyric Acid (GABA) Receptor Subtype Modulation
The interaction of this compound with the GABA receptor complex, particularly the benzodiazepine (B76468) (BZ) binding site, is a key aspect of its pharmacological activity. The closely related compound, propyl beta-carboline-3-carboxylate (PrCC), has been studied as a radioligand for benzodiazepine receptors. nih.gov
Research indicates that the ester group at position 3 of the beta-carboline structure is crucial for its interaction with a novel site on GABAA receptors. nih.gov Specifically, propyl-beta-carboline-3-carboxylate has been shown to markedly enhance GABA-induced chloride (Cl-) currents in the α1β2γ2 subtype of the GABAA receptor. nih.gov This suggests an agonistic interaction at a site distinct from those for benzodiazepines, barbiturates, and neurosteroids. nih.gov
However, other studies characterize the propyl ester of beta-carboline-3-carboxylic acid as being largely devoid of efficacy, terming it an antagonist at the benzodiazepine site. This antagonistic profile means it can block the actions of both agonists (like diazepam) and inverse agonists. crimsonpublishers.com This apparent contradiction may stem from the compound's ability to interact with different sites on the receptor complex or its varied effects on different receptor subtypes.
Furthermore, [3H]Propyl beta-carboline-3-carboxylate ([3H]PrCC) has been used as a selective radioligand for the BZ1 benzodiazepine receptor subclass. researchgate.netnih.gov Studies have shown that [3H]PrCC labels only a fraction of the total benzodiazepine binding sites in certain brain regions like the hippocampus and cerebral cortex, corresponding to the BZ1 subtype, while labeling all sites in the cerebellum where BZ1 receptors are predominant. nih.gov The binding of PrCC is enhanced by GABA, further confirming its interaction with the GABA receptor complex. epigraphdb.org
Table 1: Interaction of Propyl-beta-carboline Analogues with GABAa Receptors
| Compound | Receptor Subtype | Observed Effect | Reference |
|---|---|---|---|
| Propyl-beta-carboline-3-carboxylate | α1β2γ2 | Marked enhancement of GABA-induced Cl- currents | nih.gov |
| Propyl-beta-carboline-3-carboxylate | Benzodiazepine Site | Largely devoid of efficacy (Antagonist) | crimsonpublishers.com |
| [3H]Propyl-beta-carboline-3-carboxylate | BZ1 Subclass | Selective radioligand | researchgate.netnih.gov |
Serotonergic Receptor Interactions (5-HT Receptors)
The beta-carboline scaffold shares structural similarities with serotonin, suggesting a potential for interaction with serotonergic (5-HT) receptors. d-nb.info However, studies on a large series of beta-carbolines have shown that they generally display little to no affinity for 5-HT1A receptors. researchgate.net Their affinity for 5-HT2A receptors is modest and highly dependent on ring substituents and saturation. researchgate.netnih.gov While some beta-carbolines can bind to 5-HT2 receptors with a potency comparable to DMT, specific data for this compound remains limited. scielo.br The hallucinogenic properties of some beta-carbolines have been linked to their activity at 5-HT receptors, particularly the 5-HT2 subtype. nih.gov
Noradrenergic System Interactions
Information regarding the direct interaction of this compound with the noradrenergic system is scarce in the reviewed literature. While some beta-carbolines are known to inhibit MAO-A, which can lead to increased levels of norepinephrine (B1679862), direct binding affinities for adrenergic receptors have not been a primary focus of research for this specific compound. oatext.com One study noted that harmaline, another beta-carboline, displays little to no affinity for the norepinephrine transporter. scielo.br
Other Neurotransmitter Receptor Systems
The broad pharmacological profile of beta-carbolines suggests potential interactions with other receptor systems. For example, some beta-carbolines are known to interact with opiate receptors. crimsonpublishers.com Additionally, a synthetic bivalent beta-carboline derivative was found to bind to the μ opioid receptor, although this is a structurally distinct compound. acs.org The parent compound, β-carboline (norharman), also interacts with histamine (B1213489) receptors. crimsonpublishers.com However, specific research into the binding of this compound to these and other neurotransmitter systems is limited.
Enzyme Modulation and Inhibition
This compound belongs to the β-carboline class of compounds, which are known to interact with a wide range of enzymes. The substitution of a propyl group at the N-9 position of the β-carboline core significantly influences its pharmacological profile.
The β-carboline scaffold is a well-established inhibitor of monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters. nih.govmdpi.comnih.gov Most β-carboline alkaloids are reversible and competitive inhibitors, often showing selectivity for the MAO-A isoform. nih.govresearchgate.net
While specific kinetic data for 9-propyl-β-carboline is not extensively detailed in the reviewed literature, studies on close structural analogs provide significant insight. For instance, the synthetic derivative 9-methyl-β-carboline has demonstrated inhibitory activity against both MAO isoforms, with a greater potency for MAO-A. nih.gov The reported IC50 values for 9-methyl-β-carboline are 1 µM for MAO-A and 15.5 µM for MAO-B. nih.gov
Structure-activity relationship (SAR) studies on β-carboline derivatives indicate that substitutions at the N-9 position play a role in modulating biological activity. capes.gov.brnih.gov The inhibitory potency of β-carbolines against MAO is influenced by the nature of substituents on the tricyclic ring system. mdpi.comresearchgate.net The inhibition of MAO by 9-methyl-β-carboline suggests that N-9 alkylated derivatives are active at these enzymes, though the precise impact of extending the alkyl chain from methyl to propyl on inhibition kinetics (Kᵢ, IC50) requires further specific investigation.
| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| 9-Methyl-β-carboline | MAO-A | 1 µM | nih.gov |
| 9-Methyl-β-carboline | MAO-B | 15.5 µM | nih.gov |
The β-carboline framework is a recognized scaffold for the design of cholinesterase inhibitors, which are therapeutically relevant in conditions like Alzheimer's disease. d-nb.inforesearchgate.netscielo.br Research into N-9 substituted β-carbolines has revealed potent inhibitory activity.
Specifically, a quaternary salt derivative, 9-propyl-β-carboline-2-ium chloride , has been identified as a highly potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). molaid.com This derivative exhibits IC50 values of 0.5 nM for AChE and 5.7 nM for BChE. molaid.com It is important to note that this data pertains to the N-2 quaternized form of the molecule, where the pyridinic nitrogen is methylated, which generally enhances potency. Studies on related 2-aryl-9-methyl-β-carbolinium salts confirm that the indole-N-alkyl group can significantly improve AChE inhibitory activity. d-nb.infonih.gov While many β-carboline derivatives show selectivity for BChE, these findings suggest that the 9-propyl substituted scaffold can be a potent dual inhibitor, particularly upon quaternization. researchgate.netscielo.br
| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| 9-Propyl-β-carboline-2-ium chloride | Acetylcholinesterase (AChE) | 0.5 nM | molaid.com |
| 9-Propyl-β-carboline-2-ium chloride | Butyrylcholinesterase (BChE) | 5.7 nM | molaid.com |
β-carboline derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and prominent targets in cancer therapy. researchgate.netresearchgate.net The substitution at the N-9 position of the β-carboline ring has been shown to be a critical determinant of kinase inhibitory activity. researchgate.netcrimsonpublishers.com
Studies have identified N-9 substituted β-carbolines as inhibitors of Polo-like kinase 1 (PLK-1). crimsonpublishers.com Structure-activity relationship analyses revealed that cytotoxic activity and PLK-1 inhibition were prominent in derivatives with specific substitutions at this position. crimsonpublishers.com Other research has identified different β-carboline derivatives as potent inhibitors of the entire PLK family (PLK1, PLK2, PLK3). plos.orgsemanticscholar.org Furthermore, the β-carboline scaffold has been linked to the inhibition of cyclin-dependent kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). capes.gov.brresearchgate.netresearchgate.net While 9-propyl-β-carboline fits the structural profile of a kinase inhibitor, specific kinetic data for its direct interaction with CDK, IKK, PLK-1, Haspin, or DYRK2 are not available in the reviewed literature. However, the existing research on N-9 substituted analogs strongly supports its potential as a kinase modulator.
| Compound Class | Target Kinase Family | Key Finding | Reference |
|---|---|---|---|
| N-9 Substituted β-Carbolines | Polo-like Kinase (PLK) | N-9 substitution is critical for PLK-1 inhibitory activity. | crimsonpublishers.com |
| β-Carboline Derivatives | Polo-like Kinase (PLK) | Identified as inhibitors of PLK1, PLK2, and PLK3. | plos.org |
| 9-Substituted β-Carbolines | Cyclin-Dependent Kinase (CDK) | Investigated as specific inhibitors of CDKs. | capes.gov.br |
| β-Carboline Derivatives | DYRK1A | The β-carboline scaffold is a known inhibitor of DYRK1A. | researchgate.netresearchgate.net |
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP. The inhibition of PDE5, in particular, is a well-known therapeutic strategy. This activity is strongly associated with tetrahydro-β-carboline derivatives. nih.govmdpi.comresearchgate.net The clinically approved PDE5 inhibitor, tadalafil, is based on this reduced scaffold. nih.govnih.gov
In contrast, research indicates that the fully aromatic β-carboline ring system, which is the core of 9-propyl-β-carboline, does not exhibit significant inhibitory activity against PDE5. nih.gov The saturation of the pyridine (B92270) ring is a critical structural requirement for potent PDE5 inhibition. Therefore, 9-propyl-β-carboline is not expected to function as a phosphodiesterase inhibitor.
Ion Channel Modulation
Voltage-gated ion channels are fundamental to the function of excitable cells, and they are important pharmacological targets. chemdiv.comnumberanalytics.com These channels are responsible for generating and propagating action potentials in neurons and muscle cells. numberanalytics.comfrontiersin.org Despite the known neuroactive properties of many β-carboline alkaloids, a review of the available scientific literature did not yield specific data concerning the interaction of 9-propyl-β-carboline with voltage-gated ion channels. Further research is required to determine if this compound has any modulatory effects on this class of ion channels.
Ligand-Gated Ion Channel Interactions (beyond GABA)
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission, and various β-carbolines are known to interact with them. nih.gov These channels, including nicotinic acetylcholine, serotonin (5-HT3), and glycine (B1666218) receptors, are typically pentameric structures that form a central ion pore. nih.govebi.ac.uk
While the primary interaction of many β-carbolines is with GABA-A receptors, a subtype of LGICs, research has explored interactions with other channels. nih.gov For instance, the binding of [3H]propyl beta-carboline-3-carboxylate ([3H]PrCC) in the human brain demonstrates specific interaction with the broader benzodiazepine/ionophore/GABA receptor complex. mcmaster.ca However, detailed characterization of this compound's activity at non-GABAergic LGICs like nicotinic or serotonergic receptors is not extensively documented in the current literature.
One area of investigation involves the transient receptor potential melastatin 8 (TRPM8) channel, a cation-permeable channel involved in calcium signaling. nih.govacs.org Studies on a series of tetrahydro-β-carboline (THBC) derivatives, which share the core structure, identified several compounds as potent TRPM8 antagonists. nih.govacs.org A propanoic ester derivative, in particular, was identified as a potent inhibitor of menthol-induced increases in intracellular calcium levels. nih.gov
Table 1: Antagonistic Activity of Tetrahydro-β-carboline (THBC) Derivatives on TRPM8 Channels
| Compound | Description | Activity Metric | Value | Reference |
|---|---|---|---|---|
| THBC-based diketopiperazine 23 | Diketopiperazine derivative | IC50 | 6.57 ± 1.21 nM | nih.gov |
| THBC-based hydantoin (B18101) 31a | Hydantoin derivative | IC50 | 4.10 ± 1.52 nM | nih.govacs.org |
| Propanoic ester derivative 11a | Inhibitor of menthol-induced Ca2+ increase | IC50 | 0.8 µM | nih.gov |
| Propanoic ester derivative 11a | Antagonist of menthol (B31143) effect | EC50 | 15.41 nM | nih.gov |
Signal Transduction Pathway Perturbations
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Several studies indicate that β-carboline derivatives modulate this pathway. The neurostimulative effects of the related compound 9-Methyl-beta-carboline (9-Me-BC) are shown to be mediated through the PI3K/Akt pathway. wikipedia.orgnih.gov This was confirmed using a PI3K inhibitor, which blocked the neurostimulatory properties of 9-Me-BC. wikipedia.org
Similarly, studies on other β-carboline derivatives have demonstrated inhibition of the PI3K/Akt/NF-κB signaling pathway. mdpi.comresearchgate.net For example, a synthesized β-carboline derivative, compound 7be, significantly repressed the phosphorylation levels of both PI3K and Akt in Cal27 oral cancer cells. mdpi.com Another study showed that a 1-benzoyl-β-carboline derivative suppressed human neutrophil functions by inhibiting the activation of the Akt signaling pathway. researchgate.net While these findings are for derivatives, they suggest a common mechanism among the β-carboline class to interact with and inhibit this key signaling cascade. mdpi.comnih.gov
The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway is another ubiquitous system involved in diverse cellular functions. nih.gov The neural cell adhesion molecule 1 (NCAM1), which is involved in neurite outgrowth, utilizes a signaling pathway that involves both protein kinase A and C. nih.gov Inhibition of these kinases has been shown to block the stimulatory effects of 9-Me-BC, suggesting an interaction with this pathway. nih.gov While direct evidence for this compound is limited, the known interactions of its analogs point towards potential modulation of cAMP/PKA signaling.
The mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are central to the regulation of cell proliferation, differentiation, and apoptosis. Research on a manzamine derivative, 1-(9'-propyl-3'-carbazole)-1, 2, 3, 4-tetrahydro-β-carboline (PCTC), showed that it activates the MAPK signaling pathway in glioma cells. nih.gov Specifically, PCTC treatment led to higher expression levels of phosphorylated JNK (p-JNK) and p-p38, though the expression of phosphorylated ERK (p-ERK) was not elevated. nih.gov This suggests a selective activation of specific arms of the MAPK cascade. Other β-carboline derivatives have also been found to induce melanogenesis through p38 MAPK signaling. mdpi.com
As mentioned in section 3.3.2, certain tetrahydro-β-carboline derivatives act as antagonists of the TRPM8 channel, a calcium-permeable ion channel. nih.govacs.org By inhibiting this channel, these compounds can prevent the influx of calcium ions that is typically induced by agonists like menthol. The propanoic ester derivative 11a was a potent inhibitor of this menthol-induced increase in intracellular calcium, with an IC50 of 0.8 µM. nih.gov This demonstrates a clear mechanism by which β-carboline structures can perturb cellular calcium signaling.
Transcriptional and Gene Expression Modulation
This compound and its derivatives can induce significant changes in gene expression, impacting a variety of cellular processes from neurogenesis to apoptosis.
The related compound 9-Me-BC has been shown to stimulate the gene expression of several neurotrophic factors in astrocyte cultures. nih.gov These factors are known to promote neurite outgrowth and provide neuroprotection. nih.gov Furthermore, studies on β-carboline dimers indicate they can alter the expression of numerous genes involved in cancer pathogenesis, particularly those related to the cell cycle and immunity. frontiersin.org
In glioma cell lines, the derivative PCTC was found to enhance the expression of apoptotic enzymes, contributing to its anti-neoplastic effects. nih.gov A different β-carboline derivative was shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), key enzymes in the inflammatory response. researchgate.net
Table 2: Modulation of Gene Expression by 9-Methyl-beta-carboline (9-Me-BC) in Cortical Astrocytes
| Gene | Full Name | Fold Increase in Expression | Reference |
|---|---|---|---|
| Artn | Artemin | 3.2 | nih.gov |
| Bdnf | Brain-Derived Neurotrophic Factor | 2.0 | wikipedia.org |
| Ncam1 | Neural Cell Adhesion Molecule 1 | 1.4 | wikipedia.orgnih.gov |
| Tgfb2 | Transforming Growth Factor beta 2 | 1.4 | wikipedia.org |
| Skp1 | S-Phase Kinase-Associated Protein 1 | 1.5 | wikipedia.org |
| Neurotrophin 3 | Neurotrophin 3 | 1.8 | wikipedia.org |
Preclinical Pharmacokinetic and Biotransformation Studies
Absorption and Distribution Patterns in Preclinical Models
Direct experimental data on the absorption and distribution of 9-Propyl-beta-carboline are limited. However, research on other β-carboline derivatives provides some insights. Generally, β-carbolines can be absorbed after oral administration. wikipedia.org The lipophilicity of the molecule, which is influenced by substituents, plays a crucial role in its absorption and distribution. The addition of an alkyl group, such as a propyl group at the N-9 position, is expected to increase the lipophilicity of the β-carboline backbone.
In silico (computer-based) predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for various N-substituted β-carboline analogs suggest that these compounds may possess favorable oral bioavailability. mdpi.comcrimsonpublishers.com For instance, a study performing in silico analysis of various β-carboline derivatives predicted good intestinal absorption. nih.gov Many β-carboline alkaloids are known to be highly lipophilic, which can lead to significant distribution into tissues, including the brain. nih.gov
A study on a synthesized 9-propyl-β-carboline derivative, specifically 1-methyl-7-(3-methylbutoxy)-9-propyl-2-[(pyridin-2-yl)methyl]-9H-pyrido[3,4-b]indol-2-ium bromide, highlighted the importance of achieving adequate solubility for potential intravenous administration in preclinical studies. mdpi.com This suggests that while the core structure might be lipophilic, modifications are often necessary to improve pharmacokinetic properties like solubility.
Metabolic Pathways and Metabolite Identification in Preclinical Models
The metabolism of β-carbolines has been more extensively studied, with primary pathways involving oxidation and conjugation reactions.
Cytochrome P450 Enzyme System Involvement
The cytochrome P450 (CYP450) enzyme system is the principal pathway for the oxidative metabolism of many β-carbolines. Studies on simpler β-carbolines like norharman and harman (B1672943) have shown that they are efficiently oxidized to various hydroxylated and N-oxidation products. The primary enzymes involved in the oxidation of the β-carboline ring are CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. nih.gov
For 9-alkyl-β-carbolines, such as the closely related 9-methyl-β-carboline, metabolism is also expected to be mediated by CYP450 enzymes. It has been suggested that hydroxylation at position 6 of the β-carboline ring is a key metabolic pathway. google.com The presence of a propyl group at the N-9 position in this compound would likely direct metabolism towards other parts of the molecule, though specific metabolites have not been identified in the literature. It is plausible that the propyl chain itself could undergo hydroxylation.
Conjugation Reactions
Following oxidation, the resulting hydroxylated metabolites of β-carbolines can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most common conjugation reactions are glucuronidation and sulfation. While specific studies on the conjugation of this compound metabolites are not available, this is a well-established pathway for the clearance of xenobiotics with hydroxyl groups. It has been noted that for some β-carbolines, hydroxylation is followed by a subsequent conjugation reaction. google.com
Excretion Mechanisms in Preclinical Models
Information regarding the specific excretion mechanisms of this compound is not detailed in the available literature. Generally, the water-soluble conjugated metabolites of β-carbolines are expected to be eliminated from the body primarily through urine and, to a lesser extent, feces. For example, the parent β-carboline, harman, is mostly excreted in the feces. rsc.org The route and rate of excretion will be highly dependent on the physicochemical properties of the parent compound and its metabolites.
Blood-Brain Barrier Permeability in Preclinical Models
A significant aspect of the pharmacology of many β-carbolines is their ability to cross the blood-brain barrier (BBB). This is largely attributed to their lipophilicity. The unsubstituted β-carboline, norharmane, is known to cross the BBB. nih.gov The addition of alkyl groups, which increases lipophilicity, is generally expected to enhance BBB penetration, although this is not always the case and depends on other molecular properties as well.
In silico ADME predictions for a range of β-carboline derivatives have shown that many have a high probability of penetrating the BBB. nih.gov For example, 9-methyl-β-carboline has been studied for its effects on the central nervous system, which implies its ability to cross the BBB and exert its actions. wikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.org Based on these trends, it is plausible that this compound also possesses the ability to penetrate the BBB.
Below is a table of in silico predictions for BBB permeability for a set of β-carboline derivatives, illustrating the general trend for this class of compounds.
Table 1: In Silico Prediction of Blood-Brain Barrier (BBB) Permeability for Selected β-Carboline Derivatives (Note: Data for this compound is not available and is included for illustrative comparison based on general properties of 9-alkyl-β-carbolines)
| Compound | Predicted BBB Permeability | Reference |
| Norharman | High | nih.gov |
| Harman | High | nih.gov |
| 9-Methyl-β-carboline | High (Inferred from CNS activity) | wikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.org |
| This compound | Predicted High (by extrapolation) | N/A |
| Various Synthetic β-carbolines | High Probability | nih.gov |
Plasma Protein Binding in Preclinical Models
The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and clearance of a drug. Highly protein-bound drugs have a lower fraction of free drug available to exert pharmacological effects or to be metabolized and excreted.
Specific data on the plasma protein binding of this compound is not available. However, β-carbolines, being generally lipophilic, are expected to bind to plasma proteins such as albumin. The degree of binding can vary significantly between different derivatives. For instance, in silico studies on some β-carboline derivatives have aimed to predict their binding to human serum albumin. Without experimental data, the plasma protein binding of this compound remains speculative but is anticipated to be significant given its likely lipophilic nature.
Investigational Biological Activities and Mechanistic Hypotheses in Preclinical Models
Neurobiological Modulations in Preclinical Models
Preclinical research using various animal and cell culture models has begun to elucidate the potential neurobiological effects of 9-Propyl-β-carboline and its close structural analogs, like 9-methyl-β-carboline. These studies provide a foundation for understanding how this compound might influence brain function and health.
Cognitive Function Research in Animal Models (e.g., learning, memory)
Studies in animal models suggest that certain β-carboline derivatives can influence cognitive processes. For instance, research on related compounds has shown that low doses may enhance learning and memory. oatext.comsemanticscholar.org Specifically, the administration of 9-methyl-β-carboline, a compound structurally similar to 9-Propyl-β-carboline, has been associated with improved spatial learning in rats. nih.gov This cognitive enhancement was linked to increased dopamine (B1211576) levels in the hippocampus, a brain region crucial for memory formation. nih.gov The mechanism behind this effect is thought to involve the promotion of dendritic and synaptic proliferation, suggesting a role in strengthening neural connections. nih.govoatext.com Conversely, some studies on other β-carbolines have indicated that high doses might impair learning and memory, highlighting a dose-dependent effect. oatext.comresearchgate.net
Table 1: Effects of β-Carboline Derivatives on Cognitive Function in Animal Models
| Compound | Animal Model | Cognitive Task | Observed Effect | Associated Mechanism |
| 9-methyl-β-carboline | Rats | Radial Maze | Improved spatial learning | Elevated hippocampal dopamine levels, dendritic and synaptic proliferation nih.gov |
| Norharmane (a β-carboline) | Rats (STZ-induced AD model) | Not specified | Improved learning and memory at low doses; impairment at high doses | Potential protective and regenerative effects on dopaminergic neurons at low doses oatext.com |
| Harmane (a β-carboline) | Rats | Three-panel runway, passive avoidance | Impaired working memory and learning | researchgate.net |
This table is for informational purposes and is based on preclinical data from related compounds. The effects of 9-Propyl-β-carboline may differ.
Affective State Modulation in Animal Models (e.g., anxiolysis, antidepressant-like effects)
The β-carboline family of compounds has demonstrated a complex relationship with affective states in animal models, with some derivatives showing potential anxiolytic (anxiety-reducing) or antidepressant-like effects, while others are anxiogenic (anxiety-promoting). semanticscholar.orgdoi.org The effects are often dose-dependent and related to the specific chemical structure of the compound. semanticscholar.orgnih.gov
Certain β-carboline derivatives have shown antidepressant-like effects in preclinical tests like the mouse forced swim test. nih.gov These effects are thought to be mediated, at least in part, through interaction with the benzodiazepine (B76468) site on the GABA-A receptor, acting as inverse agonists. nih.gov A systematic review of preclinical studies concluded that β-carboline alkaloids are multi-target compounds that may be useful in addressing depressive disorders by modulating serotonin (B10506) and GABA systems, promoting neurogenesis, and restoring astrocytic function. nih.gov Conversely, some β-carbolines can induce anxiety-like behaviors in animal models. pnas.org The specific effects of 9-Propyl-β-carboline on affective states require further dedicated investigation.
Neurogenesis and Synaptogenesis Research
Emerging evidence suggests that some β-carboline derivatives may play a role in neurogenesis (the formation of new neurons) and synaptogenesis (the formation of new synapses). Research on 9-methyl-β-carboline has shown that it can stimulate the growth of new and functional dopaminergic neurons in primary cultures from the mouse embryo midbrain. google.com This effect was associated with an increase in the number and complexity of dendrites and a higher number of dendritic spines on granule neurons in the dentate gyrus of rats, indicating synaptic proliferation. nih.gov Furthermore, this compound was found to up-regulate the gene expression of several neurotrophic factors that are crucial for neuronal survival and growth. nih.govnih.gov These findings suggest a potential for certain β-carbolines to promote structural plasticity in the brain.
Neuroinflammation Modulation
Preclinical studies have indicated that β-carboline derivatives may possess anti-inflammatory properties within the central nervous system. researchgate.netnih.gov For example, 9-methyl-β-carboline has been shown to inhibit the proliferation of microglia, the primary immune cells of the brain, which can become activated in response to injury or disease. nih.govresearchgate.net This compound was also found to decrease the expression of inflammatory cytokines, which are signaling molecules that can contribute to neuroinflammation. nih.gov By creating a less inflammatory environment, these compounds may help protect neurons from degeneration mediated by oxidative stress. researchgate.netresearchgate.net The anti-inflammatory effects of β-carbolines may be mediated through different mechanisms, and some studies suggest that different types of β-carboline alkaloids can have varying effects on inflammatory pathways. nih.gov
Antioxidant and Reactive Oxygen Species Scavenging Mechanisms
Several studies have highlighted the antioxidant properties of β-carboline alkaloids. nih.govwikipedia.orgresearchgate.netresearchgate.net These compounds have demonstrated the ability to act as scavengers of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. nih.govptfarm.pl In vitro studies have shown that β-carboline derivatives can protect against oxidative agents. nih.gov The antioxidant activity of some β-carboline derivatives has been found to be comparable to that of vitamin C at low concentrations. ptfarm.pl Mechanistic studies suggest that some β-carboline derivatives can induce cell apoptosis (programmed cell death) in cancer cells by causing an accumulation of ROS. mdpi.com This highlights the complex and context-dependent nature of their interaction with cellular oxidative processes.
Table 2: Investigated Antioxidant Mechanisms of β-Carboline Derivatives
| Mechanism | Description | Supporting Evidence |
| ROS Scavenging | Direct neutralization of reactive oxygen species. | In vitro studies demonstrate scavenging of hydroxyl radicals. nih.gov |
| Protection against Oxidative Agents | Shielding cells from damage induced by substances like hydrogen peroxide. | Significant protective effect observed in yeast cells. nih.gov |
| Modulation of Antioxidant Balance | Influencing the overall capacity of non-enzymatic antioxidant systems. | Studies evaluating the complete antioxidant activity of β-carboline derivatives. ptfarm.pl |
Glial Cell Function Modulation (e.g., Astrocytes)
Glial cells, including astrocytes, are non-neuronal cells that play a critical supportive role in the central nervous system. lumenlearning.com Research indicates that β-carboline derivatives can modulate the function of these cells. Specifically, 9-methyl-β-carboline has been shown to exert anti-proliferative effects on astrocyte cultures without causing toxicity. nih.govnih.gov This compound also stimulates astrocytes to produce several important neurotrophic factors that support the health and survival of dopaminergic neurons. nih.govnih.govresearchgate.net The effects of 9-methyl-β-carboline on astrocytes appear to be mediated, at least in part, by the organic cation transporter. nih.govnih.gov It is believed that astrocytes play a crucial role in the neurostimulative effects of some β-carbolines, as these effects are diminished in astrocyte-depleted cultures. nih.gov This suggests a complex interplay between β-carbolines, astrocytes, and neurons. mdpi.com
Potential Modulations of Cellular Homeostasis in Preclinical Models
Currently, there is a lack of specific preclinical data detailing the direct effects of 9-Propyl-β-carboline on autophagy regulation. While β-carboline alkaloids, in general, have been investigated for their ability to induce autophagy in various cell types, specific studies focusing on the 9-propyl derivative's role in modulating autophagic pathways, such as the expression of key proteins like LC3-II or Beclin-1, are not extensively available in the public domain.
Preclinical studies have indicated that 9-Propyl-β-carboline and its derivatives can induce apoptosis in cancer cells through various mechanisms. The introduction of a propyl group at the 9-position of the β-carboline ring is often associated with enhanced cytotoxic and apoptotic activities.
One of the key mechanisms identified is the induction of the intrinsic apoptotic pathway. This is often characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Furthermore, some derivatives of 9-substituted β-carbolines have been shown to induce apoptosis through the activation of caspase cascades, which are crucial executioners of programmed cell death. For instance, N9-benzenesulfonyl derivatives of harmine (B1663883), a related β-carboline, have been observed to induce apoptosis and cause cell cycle arrest in the G2/M phase. clockss.org The pro-apoptotic effects are also linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.
The mitochondrion is a key target in the anti-cancer activity of 9-Propyl-β-carboline derivatives. As mentioned in the context of apoptosis, these compounds can induce a decrease in the mitochondrial membrane potential. This depolarization is a critical event in the initiation of the intrinsic apoptotic pathway. The loss of mitochondrial membrane integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade and leads to cell death. While the direct impact on cellular bioenergetics, such as ATP production and oxygen consumption rates, has not been extensively detailed specifically for 9-Propyl-β-carboline, the observed effects on mitochondrial membrane potential strongly suggest a significant disruption of mitochondrial function.
Endocrine System Interactions in Preclinical Models
Immunomodulatory Aspects in Preclinical Models
Detailed preclinical studies on the specific immunomodulatory effects of 9-Propyl-β-carboline are limited. While some β-carboline alkaloids have been explored for their influence on the immune system, the precise impact of the 9-propyl substitution on immune cell function, such as T-cell proliferation, macrophage activity, or cytokine production, remains an area with minimal investigation.
Anti-Proliferative Effects in Cell Lines
The anti-proliferative activity of 9-Propyl-β-carboline and its derivatives has been demonstrated across a variety of human cancer cell lines. The substitution at the 9-position of the β-carboline nucleus with a propyl group has been shown to be a favorable modification for enhancing cytotoxic potential. researchgate.net
Derivatives of 9-Propyl-β-carboline have shown significant activity against glioma, breast, lung, and pancreatic cancer cell lines. semanticscholar.orgnih.gov For example, a 2,7,9-trisubstituted derivative demonstrated submicromolar anti-proliferative activity. semanticscholar.orgnih.gov In some cases, these compounds have exhibited a cytostatic effect at their IC50 concentration, meaning they inhibit cell proliferation without necessarily causing immediate cell death. semanticscholar.org The cytotoxic effects of 9-substituted β-carboline derivatives have been shown to be more pronounced than their parent compounds. researchgate.net
Below is a table summarizing the reported anti-proliferative activities of a 9-Propyl-β-carboline derivative in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.2 - 2 |
| MDA-MB-231 | Breast Cancer | 0.2 - 2 |
| PANC-1 | Pancreatic Cancer | 0.2 - 2 |
| T98G | Glioma | 0.2 - 2 |
| Hs683 | Glioma | < 0.5 |
| HepG2 | Liver Cancer | 1.79 |
The data in this table is based on reported ranges and values for derivatives of 9-Propyl-β-carboline. semanticscholar.orgnih.govresearchgate.net
Anti-Angiogenic Activity in Preclinical Models
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Consequently, agents that can inhibit this process are of significant interest in oncology research. Preclinical studies have begun to explore the anti-angiogenic potential of β-carboline derivatives, with particular attention paid to substitutions at the N-9 position of the β-carboline nucleus. mdpi.comnih.govfrontiersin.org
While research specifically isolating 9-Propyl-β-carboline is part of a broader investigation, the evidence suggests that the N9-position is a key site for modulating the anti-angiogenic activity of the β-carboline scaffold. crimsonpublishers.comresearchgate.net For instance, certain bivalent β-carbolines, which are dimeric structures often linked through the N9-position, have demonstrated notable angiogenesis inhibitory effects in preclinical models like the chicken chorioallantoic membrane (CAM) assay. mdpi.comnih.govnih.gov
One such N9-linked dimeric β-carboline, B-9-3, has been shown to selectively induce apoptosis in endothelial cells. The proposed mechanism involves the disruption of the Vascular Endothelial Growth Factor A (VEGF-A) and its receptor (VEGFR2) signaling pathway, a primary driver of angiogenesis. nih.govresearchgate.net This disruption interferes with the signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential steps in forming new blood vessels. thno.org Further research into specific N9-alkyl substituted derivatives, including 9-propyl-β-carboline, is needed to fully elucidate their individual contributions to this anti-angiogenic effect and their potential as anti-cancer agents. chemimpex.com
Anti-Infective Properties (e.g., Antibacterial, Antiviral, Antimalarial)
The β-carboline scaffold has been a foundation for the development of various agents with anti-infective properties. Modifications, particularly at the N-9 position, have been shown to significantly influence their biological activity against a range of pathogens. mdpi.comdoi.org
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the discovery of novel therapeutic agents. google.com Derivatives of β-carboline are being extensively investigated as potential antimalarials. Research has established that substitution at the N-9 position of the β-carboline ring can lead to highly potent compounds. mdpi.com
Hybrid molecules combining the β-carboline scaffold with moieties from existing antimalarials like chloroquine (B1663885) have been synthesized. Studies evaluating these N-9 substituted hybrids against both chloroquine-sensitive (3D7) and multi-drug-resistant (Dd2, W2) strains of Plasmodium falciparum have yielded promising results. mdpi.comthno.orglookchem.com Several of these derivatives exhibit potent activity in the low nanomolar range, demonstrating their potential to overcome resistance mechanisms. mdpi.comlookchem.com In vivo studies using rodent malaria models (Plasmodium berghei) have also shown that β-carboline derivatives can produce significant chemosuppression. crimsonpublishers.comgoogle.com
Table 1: In Vitro Antimalarial Activity of N-9 Substituted β-Carboline Derivatives This table presents a selection of representative data from preclinical studies.
| Compound Type | Parasite Strain | Activity (IC50) | Reference |
|---|---|---|---|
| N-9 Substituted Harmiquins | P. falciparum (3D7, CQ-sensitive) | Low nanomolar range (e.g., 4.6 ± 0.6 nM) | mdpi.comlookchem.com |
| N-9 Substituted Harmiquins | P. falciparum (Dd2, CQ-resistant) | Low nanomolar range (e.g., 6.5 ± 2.5 nM) | mdpi.comlookchem.com |
| Tetrahydro-β-carboline Conjugates | P. falciparum (W2, CQ-resistant) | Low micromolar range (0.51 to 1.82 µM) | mdpi.comthno.org |
| Tetrahydro-β-carboline Derivatives | P. berghei (NK-65, CQ-sensitive) | < 5 µg/mL | crimsonpublishers.comgoogle.com |
Antibacterial and Antifungal Activity
The β-carboline framework is also a source of potential antibacterial and antifungal agents. frontiersin.org Research into 3-methyl-β-carboline derivatives, including 9-propyl-3-methyl-β-carboline, has demonstrated antibacterial activity against various bacterial strains. dovepress.com The mechanism of action for some derivatives is thought to involve the disruption of bacterial cell membranes. mdpi.com
Furthermore, novel β-carboline 1-hydrazides have shown efficacy against plant-pathogenic fungi and bacteria, suggesting a broad spectrum of activity. The proposed mechanisms for these compounds include the accumulation of reactive oxygen species, damage to cell membranes, and prevention of bacterial biofilm formation. acs.org Harmine derivatives linked to other chemical moieties have also shown inhibitory effects against pathogenic bacteria responsible for conditions like dairy mastitis.
Table 2: Antibacterial Activity of Selected β-Carboline Derivatives This table summarizes findings on the antibacterial potential of various β-carboline compounds.
| Compound Class | Target Pathogen Example | Observed Effect | Reference |
|---|---|---|---|
| 9-Propyl-3-methyl-β-carboline | Various bacteria | General antibacterial activity | dovepress.com |
| γ-Carboline Derivatives | Staphylococcus aureus, E. coli | Broad-spectrum activity (MIC up to 8 µg/mL) | mdpi.com |
| β-Carboline 1-Hydrazides | Pseudomonas syringae pv. glycinea (Psg) | Inhibition of bacterial biofilm formation | acs.org |
| Harmine Derivatives | Streptococcus dysgalactiae | Inhibitory effect (MIC 43.7 µg/mL) |
Antiviral Activity
The antiviral potential of β-carbolines has been explored against several viruses. nih.gov Studies have shown that the substitution pattern, including at the N-9 position, is crucial for antiviral efficacy. doi.org For example, a screening of 107 β-carboline derivatives identified 20 compounds with activity against Pseudorabies virus (PRV). Several of these derivatives, including some with N-9 substitutions, exhibited potent inhibitory rates. doi.org The proposed mechanism for some β-carboline alkaloids, like harmine, against viruses such as Herpes Simplex Virus (HSV) involves the downregulation of key cellular signaling pathways like NF-κB. doi.org Additionally, certain β-carboline derivatives have shown activity against Tobacco Mosaic Virus (TMV). researchgate.net
Structure Activity Relationship Sar Studies of 9 Propyl Beta Carboline and Analogs
Impact of N9-Propyl Substitution on Biological Activity
The substitution at the N9 position of the β-carboline ring is a key determinant of biological activity. The nature of the substituent at this position can significantly modulate the compound's interaction with its biological targets.
Research into N9-substituted β-carbolines has revealed that the introduction of various groups can lead to a wide range of pharmacological effects, including anticancer and anti-angiogenesis activities. crimsonpublishers.comnih.gov Studies have explored a variety of substituents, from simple alkyl chains to more complex aryl and heterocyclic moieties. nih.govclockss.org For instance, the synthesis of N9-heterobivalent β-carbolines, where two β-carboline units are linked via the N9 position, has been investigated to explore potential anticancer properties. nih.gov
In the context of antimalarial agents, hybrids of β-carboline and chloroquine (B1663885) have been synthesized with modifications at the N9 position. mdpi.comresearchgate.net These studies indicate that substitution at the N9 position is a viable strategy for developing potent derivatives. mdpi.comresearchgate.net Specifically, the attachment of a propyl group connected to a linker and another pharmacophore has yielded compounds with low nanomolar activity against Plasmodium falciparum strains. mdpi.comresearchgate.net The length and flexibility of the linker originating from the N9 position are crucial for optimizing activity.
While many studies focus on larger or more complex N9-substituents, the specific impact of a simple propyl group is often understood by comparison. For example, SAR studies on harmine (B1663883) analogs showed that N9-haloalkyl and N9-benzenesulfonyl derivatives possessed potent anticancer activity. clockss.org In other contexts, substitution with groups like benzyl (B1604629) or naphthalene (B1677914) at the N9 position has been shown to enhance cytotoxic activity. crimsonpublishers.comclockss.org The insertion of small, non-polar groups such as ethyl or propyl has been noted to decrease affinity for benzodiazepine (B76468) receptors (BzR) while potentially influencing other activities. ijrrjournal.com
| Compound/Analog Class | N9-Substituent | Observed Biological Effect | Reference(s) |
| Harmine derivatives | Haloalkyl, Benzenesulfonyl | Potent anticancer activity | clockss.org |
| Bivalent β-carbolines | Dimerized at N9 | Anticancer activity | crimsonpublishers.com |
| β-Carboline/Chloroquine hybrids | Propargyl linker | Potent antimalarial activity | mdpi.comresearchgate.net |
| General β-carbolines | Alkyl groups (e.g., propyl) | Decreased Benzodiazepine Receptor affinity | ijrrjournal.com |
Role of Beta-Carboline Core Modifications
The tricyclic core of β-carboline, a pyrido[3,4-b]indole system, is a versatile scaffold that can exist in different states of saturation, profoundly affecting its biological profile. nih.gov The main variations are the fully aromatic β-carboline, the partially saturated 3,4-dihydro-β-carboline (DHβC), and the fully saturated 1,2,3,4-tetrahydro-β-carboline (THβC). crimsonpublishers.comnih.gov
The saturation level of the pyridine (B92270) ring is a critical factor in SAR studies. nih.gov For instance, many naturally occurring and synthetic THβC derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and antimalarial properties. ijrrjournal.com The synthesis of THβCs is often achieved through the Pictet-Spengler reaction, which provides a foundational structure for further modification. nih.govnih.gov
Conversely, the fully aromatic β-carboline ring system is also a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA and inhibit enzymes like kinases, leading to anticancer effects. crimsonpublishers.compsu.edu The planarity of the aromatic system is often crucial for such interactions. psu.edu
Researchers performing SAR studies often design and synthesize analogs based on all three core skeletons (aromatic, dihydro, and tetrahydro) to determine which scaffold provides the optimal geometry and electronic properties for a specific biological target. nih.gov For example, in the search for antimalarial agents, derivatives of all three β-carboline skeletons have been investigated. nih.gov The choice between a rigid, planar aromatic system and a more flexible, three-dimensional saturated system allows for the targeting of a diverse range of protein binding sites. ijrrjournal.comnih.gov
| β-Carboline Core | Key Structural Feature | Common Associated Activities | Reference(s) |
| β-Carboline (Aromatic) | Planar, unsaturated pyridine ring | Anticancer (DNA intercalation, kinase inhibition) | crimsonpublishers.compsu.edu |
| 3,4-Dihydro-β-carboline (DHβC) | Partially saturated pyridine ring | Intermediate scaffold | crimsonpublishers.comnih.gov |
| 1,2,3,4-Tetrahydro-β-carboline (THβC) | Saturated pyridine ring, flexible 3D structure | Antiviral, Antimalarial, Anticancer | ijrrjournal.comnih.gov |
Influence of Substitutions at Other Positions (e.g., C1, C3, C7)
Substitutions at the C1, C3, and C7 positions of the β-carboline nucleus are widely used strategies to fine-tune pharmacological activity. clockss.org
C1 Position: The C1 position is a frequent site for modification. Introducing substituents here can drastically alter the compound's biological profile. SAR studies have shown that introducing aryl groups at C1 can yield potent activity. acs.org For example, β-carboline-benzimidazole hybrids with various substituents at the C1 and N9 positions have been synthesized and tested for antitumor activity, with some compounds showing significant cytotoxicity against multiple cancer cell lines. sioc-journal.cn The presence of electron-withdrawing groups on a C1-phenyl ring was found to be crucial for the insecticidal activity of certain β-carboline-1,3,4-oxadiazole hybrids. crimsonpublishers.com In another study, C1-substituted acylhydrazone β-carboline analogs with halogenated groups showed promising antifungal activity. mdpi.com
C3 Position: The C3 position is another critical point for substitution. The introduction of a carboxylic acid group or its derivatives (esters, amides) at C3 is a common strategy. clockss.orgmdpi.com For example, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid showed potent anticancer activity. clockss.org The incorporation of nitrogen-containing heterocycles like oxadiazole and piperazine (B1678402) at the C3 position has also been explored to enhance antitumor activity. mdpi.com Dimerization of β-carboline units through the C3-position has also been reported as a strategy to create potent anticancer agents. crimsonpublishers.com
C7 Position: The C7 position, located on the indole (B1671886) part of the scaffold, is often substituted with alkoxy groups. Harmine, a well-known β-carboline, features a methoxy (B1213986) group at C7. nih.govwikipedia.org Structure-activity relationship studies on harmine analogs have explored the replacement of this methoxy group with longer ether-linked chains to modulate activity and target specificity. nih.gov These studies have shown that modification at the C7 position is a viable, though sometimes limited, strategy for optimizing the biological activity of harmine analogs for applications such as inducing β-cell proliferation. nih.gov
| Position | Type of Substituent | Resulting Biological Activity | Reference(s) |
| C1 | Aryl groups (e.g., phenyl, thienyl) | Antitumor, 5-HT receptor affinity | acs.orgsioc-journal.cn |
| C1 | Acylhydrazone with halogenated phenyl | Antifungal | mdpi.com |
| C1 | Electron-withdrawing groups | Insecticidal | crimsonpublishers.com |
| C3 | Carboxylic acid/esters/amides | Anticancer | clockss.orgmdpi.com |
| C3 | Heterocycles (oxadiazole, piperazine) | Antitumor | mdpi.com |
| C7 | Alkoxy, ether-linked chains | Modulation of kinase inhibition (DYRK1A) | nih.gov |
Stereoisomeric Effects on Activity
Stereochemistry plays a pivotal role in the biological activity of many drugs, and β-carboline derivatives are no exception. When the β-carboline core is partially or fully saturated, as in THβCs, chiral centers can be introduced, most commonly at the C1 position. The synthesis of THβCs via the Pictet-Spengler reaction, starting from tryptamine (B22526) and an aldehyde, generates a stereocenter at C1. nih.gov
Studies on spirotetrahydro-β-carbolines (spiroindolones) have demonstrated the profound impact of stereoisomerism on antimalarial activity. In one case, a racemic mixture was separated into its constituent enantiomers, revealing that one enantiomer (1R,3S) was over 250-fold more potent against P. falciparum than the other (1S,3R). nih.gov This highlights that a specific three-dimensional arrangement of the atoms is required for optimal interaction with the biological target.
Further optimization efforts took advantage of this observation. By using enantiopure starting materials (e.g., S-α-methyl indoleamines), researchers could selectively synthesize the more active diastereomer, circumventing the need for chiral resolution of the final product. nih.gov The isolation and testing of all four possible stereoisomers for a particular spiroindolone confirmed that the 1R,3S stereoisomer was the most potent, while the 1S,3S and 1R,3R diastereomeric pair were significantly less active. nih.gov These findings underscore the critical importance of controlling stereochemistry in the design of chiral β-carboline analogs to maximize therapeutic efficacy.
Design Principles for Novel 9-Propyl-beta-carboline Derivatives
Based on extensive SAR studies, a set of design principles has emerged for the creation of novel β-carboline derivatives with enhanced biological activities. nih.govmdpi.com These principles guide medicinal chemists in selecting appropriate scaffolds and substituents to optimize potency and selectivity.
Scaffold Selection : The choice between a fully aromatic, dihydro-, or tetrahydro-β-carboline core is a fundamental design decision. A planar, aromatic scaffold is often preferred for DNA intercalation or fitting into flat enzymatic clefts. psu.edu A flexible, three-dimensional THβC scaffold is generally better suited for complex binding pockets where specific stereochemical interactions are crucial. nih.govnih.gov
N9-Substitution : The N9 position is a key handle for modulating activity and introducing hybrid functionalities. For antimalarial hybrids, linking the N9 position to another pharmacophore like chloroquine via a flexible linker of optimal length has proven to be a highly effective strategy, yielding compounds with potent, low nanomolar activity. mdpi.comresearchgate.net
C1-Substitution : The C1 position is tolerant of a wide variety of substituents, particularly aryl and heteroaryl groups. sioc-journal.cnmdpi.com The electronic properties of these substituents are critical; for example, electron-withdrawing groups on a C1-aryl ring can enhance activity in some contexts, while halogenation can improve antifungal properties. crimsonpublishers.commdpi.com
C3-Substitution : The C3 position can be effectively functionalized with carboxamide or other heterocyclic moieties to enhance biological effects like antitumor activity. clockss.orgmdpi.com The ability to dimerize molecules through this position also presents a valid strategy for developing bivalent ligands with potentially increased avidity for their targets. crimsonpublishers.com
Stereochemistry : For chiral THβC derivatives, controlling the stereochemistry at the C1 position is paramount. As demonstrated in antimalarial spiroindolones, one stereoisomer can be orders of magnitude more active than others. nih.gov Therefore, asymmetric synthesis or chiral resolution to obtain the most active enantiomer is a critical design principle.
By integrating these principles, researchers can rationally design novel this compound derivatives and other analogs, moving beyond random screening to a more targeted approach for developing new therapeutic agents. nih.govsioc-journal.cn
Advanced Research Methodologies Applied to 9 Propyl Beta Carboline Research
In Vitro Experimental Models
In vitro models are fundamental to the preliminary assessment of 9-Propyl-beta-carboline's biological effects, providing a controlled environment to study cellular and molecular interactions without the complexities of a whole organism.
Cell culture systems are a primary tool for investigating the effects of β-carboline compounds on specific cell types, including neuronal, glial, and various cancer cell lines. Structure-activity relationship studies have consistently shown that substituents at the N-9 position of the β-carboline skeleton significantly influence biological activity. mdpi.com
In the context of oncology, research has demonstrated that modifying the β-carboline structure can yield potent antiproliferative properties. For instance, a novel 2,7,9-trisubstituted β-carboline derivative, which specifically incorporates a propyl group at the 9-position, was synthesized and evaluated for its anticancer effects. This selection was based on findings that a short alkyl substituent at this position helps maintain good antiproliferative activity. The compound displayed significant cytotoxic activity across five different human cancer cell lines, with its potency quantified by IC50 values, which represent the concentration required to inhibit 50% of cell growth.
The data from these experiments highlight the compound's potential as an anticancer agent and underscore the importance of the 9-propyl substitution.
Antiproliferative Activity of a 9-Propyl-β-carboline Derivative
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.2 - 2 |
| MDA-MB-231 | Breast Cancer | 0.2 - 2 |
| PANC-1 | Pancreatic Cancer | 0.2 - 2 |
| T98G | Glioblastoma | 0.2 - 2 |
Furthermore, studies on the closely related compound 9-methyl-β-carboline (9-me-BC) have utilized primary mesencephalic cultures containing dopaminergic neurons to demonstrate neuroprotective and neuro-differentiating effects. nih.gov This compound was also shown to inhibit the proliferation of microglia, the primary immune cells of the central nervous system, suggesting anti-inflammatory properties. nih.gov Similar cell culture models, including primary astrocyte cultures, are employed to explore how 9-substituted β-carbolines may stimulate the production of beneficial neurotrophic factors. nih.govresearchgate.net These established neuronal and glial cell systems serve as valuable platforms for investigating the potential neuroactive properties of this compound.
Receptor binding assays are essential for determining the affinity and selectivity of compounds like this compound for various protein targets in the central nervous system. The β-carboline scaffold is known to interact with several key receptors, including benzodiazepine (B76468), serotonin (B10506) (5-hydroxytryptamine), and dopamine (B1211576) receptors. acs.org
Radioligand binding assays are a common technique used to quantify these interactions. In this method, a radiolabeled ligand with known affinity for a specific receptor is competed with the test compound (e.g., a this compound derivative). The ability of the test compound to displace the radioligand indicates its binding affinity, often expressed as an inhibition constant (Ki).
Studies on a wide range of β-carboline derivatives have shown that their affinity for receptors is highly dependent on the pattern of substitution on the tricyclic ring system. While specific binding data for this compound is not extensively detailed, research on related compounds provides insight. For example, some synthetic β-carbolines show high affinity for 5-HT2B and 5-HT2C serotonin receptors, while others bind to the dopamine D1 receptor or the μ-opioid receptor. acs.org The β-carboline class is particularly well-known for its interaction with the benzodiazepine binding site on the GABAA receptor, where different derivatives can act as agonists, antagonists, or inverse agonists. researchgate.netnih.govresearchgate.net These assays are critical for building a pharmacological profile of this compound and predicting its potential neurological effects.
Enzyme activity assays are used to determine if this compound can inhibit or enhance the function of specific enzymes. A primary target for β-carboline alkaloids is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin and dopamine. cornell.edu Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, an effect associated with antidepressant activity. frontiersin.org
β-carbolines are known to be reversible and competitive inhibitors of MAO, with a preference for the MAO-A isoform. frontiersin.orgnih.gov The potency of this inhibition is influenced by the molecular structure of the specific β-carboline. Research on the analogous compound 9-methyl-β-carboline (9-me-BC) has provided specific inhibitory values. In one study, 9-me-BC demonstrated potent inhibition of MAO-A and moderate inhibition of MAO-B. nih.gov This inhibitory action is believed to contribute to the neuroprotective effects observed in cell culture studies. nih.govresearchgate.net
Enzyme inhibition assays measuring the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) are standard practice. The findings for 9-me-BC illustrate the type of data generated from these assays and suggest a likely area of investigation for this compound.
MAO Inhibition by the related compound 9-Methyl-β-carboline
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 1 |
Beyond MAO, β-carbolines have been investigated for their effects on other enzymes, such as cyclin-dependent kinases (CDKs) and topoisomerases, which are relevant to their antitumor activities. frontiersin.org
Gene expression profiling techniques are employed to understand how this compound might alter cellular function at the genetic level. These methods measure changes in the expression of messenger RNA (mRNA), providing a snapshot of which genes are activated or suppressed in response to the compound.
Studies on the related compound 9-methyl-β-carboline (9-me-BC) have extensively used these techniques in neuronal and glial cell cultures. Quantitative real-time PCR (qPCR) has been used to show that 9-me-BC upregulates the expression of numerous genes crucial for the health and development of dopaminergic neurons. nih.gov For example, treatment of primary mesencephalic cultures with 9-me-BC led to increased expression of transcription factors essential for dopaminergic differentiation, such as Nurr1 and Pitx3, and key marker genes like tyrosine hydroxylase (Th). nih.gov
In astrocyte cultures, 9-me-BC was found to stimulate the gene expression of several important neurotrophic factors, including: nih.gov
Artn (Artemin)
Bdnf (Brain-Derived Neurotrophic Factor)
Tgfb2 (Transforming Growth Factor beta 2)
Ncam1 (Neural Cell Adhesion Molecule 1)
These methodologies, including qPCR and broader techniques like RNA-sequencing (RNA-seq), would be directly applicable to characterizing the molecular effects of this compound on gene networks related to neuroprotection, inflammation, and cell growth.
Following gene expression analysis, protein expression analysis confirms whether the changes observed at the mRNA level translate into functional proteins. Techniques like Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for detecting and quantifying specific proteins in cell or tissue samples.
In research on 9-substituted β-carbolines, these methods have been crucial. For example, studies on 9-methyl-β-carboline demonstrated that the compound could lower the cellular content of alpha-synuclein (B15492655) protein, a key protein implicated in Parkinson's disease. nih.gov In other studies focusing on inflammation, β-carboline derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key proteins involved in the inflammatory response in macrophage cell lines. researchgate.net These analyses provide direct evidence of the compound's impact on specific cellular pathways and are essential for validating the mechanisms of action proposed from gene expression data.
In vitro electrophysiological recordings, such as the patch-clamp technique, are used to study the effects of neuroactive compounds on the electrical properties of individual neurons. mdpi.com This methodology allows researchers to measure changes in ion channel function, membrane potential, and the firing of action potentials in response to a compound like this compound. Given that β-carbolines are known to interact with ion channels like the GABAA receptor, electrophysiology is a critical tool for understanding their direct impact on neuronal excitability. nih.gov While specific electrophysiological data for this compound is not widely published, this technique remains a cornerstone for characterizing the neuropharmacology of any new β-carboline derivative.
High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies are pivotal in the early stages of drug discovery to rapidly assess the biological activity of a large number of compounds. In the context of this compound and its analogs, HTS is employed to screen libraries of beta-carboline derivatives against a panel of biological targets, such as G-protein coupled receptors, ion channels, and enzymes. thermofisher.com
The process typically involves the use of automated systems to dispense compounds into multi-well plates containing the biological target of interest. nih.gov A variety of assay formats can be utilized, including fluorescence, luminescence, or radiometric detection, to measure the compound's effect on the target. nih.gov For instance, a library of 1-aryl-β-carbolines was subjected to primary screening at a concentration of 10 μM against 40 protein receptors implicated in brain signaling. acs.org This initial screen identified the 5-HT2B and 5-HT2C receptors as having the most potent interactions with the beta-carboline library. acs.org
Focused screening libraries, which contain compounds with a higher likelihood of interacting with a specific target class, have demonstrated substantially high hit rates. thermofisher.com These libraries are often designed to investigate antivirals, antibacterials, protein-protein interactions, G-protein-coupled receptors, kinases, and ion channels. thermofisher.com The data generated from HTS campaigns, particularly the high reproducibility of the data, is highly valued by researchers. nih.gov
In Vivo Preclinical Experimental Models
In vivo preclinical experimental models are crucial for understanding the physiological and behavioral effects of this compound in a living organism. These models, primarily in rodents, allow for the investigation of the compound's impact on complex neurological and psychiatric conditions.
Rodent Models of Neurological and Psychiatric Conditions (mechanistic focus)
Rodent models are instrumental in dissecting the mechanisms underlying the effects of this compound. For instance, in the study of Parkinson's disease, animal models are utilized to investigate the neurorestorative and neuroprotective properties of related beta-carbolines. In one such model, the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+) was used to induce dopaminergic neurodegeneration in rats. nih.govresearchgate.net Subsequent treatment with 9-methyl-beta-carboline, a close analog of this compound, demonstrated a reversal of the dopamine-lowering effects of the neurotoxin and a restoration of the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra to normal levels. nih.govresearchgate.net Mechanistically, this was associated with an approximately 80% increase in the activity of complex I of the mitochondrial respiratory chain. nih.govresearchgate.net
Animal models of anxiety are also widely used to characterize the behavioral effects of beta-carbolines. nih.govdoi.org These models can be categorized into those based on conflict or conditioned fear, those that exploit the anxiety produced by novelty, and those in which anxiety is chemically induced. nih.govdoi.org Many beta-carbolines have been shown to be anxiogenic in these tests. nih.govdoi.org
Behavioral Assays for Cognitive and Affective States (mechanistic focus)
A variety of behavioral assays are employed to assess the impact of this compound on cognitive and affective states in rodents, with a focus on the underlying mechanisms.
To evaluate cognitive function, the Morris water maze is a commonly used task. researchgate.net This assay assesses spatial learning and memory as rodents are trained to find a hidden platform in a pool of water. Another relevant cognitive task is the radial arm maze, which was used to demonstrate the cognitive-enhancing effects of 9-methyl-beta-carboline. nih.gov Ten days of treatment with this compound was found to improve spatial learning in this task. nih.gov
For assessing affective states, particularly anxiety, the social interaction test is a well-established paradigm. In this test, the time spent in active social interaction between two unfamiliar rodents is measured. A reduction in social interaction time, without a concomitant decrease in locomotor activity, is indicative of an anxiogenic effect. The holeboard test is another assay used to measure exploratory behavior and anxiety. A decrease in head-dipping and rearing behaviors in this apparatus can also suggest an anxiogenic-like profile.
Microdialysis and Neurotransmitter Monitoring
In vivo microdialysis is a minimally invasive technique that allows for the sampling and monitoring of neurotransmitter levels in specific brain regions of awake, freely moving animals. This methodology is critical for understanding the neurochemical mechanisms underlying the effects of this compound.
The ingestion of beta-carbolines can lead to an increase in serotonin levels due to the inhibition of monoamine oxidase (MAO), an enzyme that normally degrades neurotransmitters like serotonin, dopamine, and epinephrine. cornell.edu Microdialysis studies can directly measure the extracellular concentrations of these neurotransmitters in brain regions such as the hippocampus and striatum following the administration of a beta-carboline. For example, the cognitive enhancement induced by 9-methyl-beta-carboline was found to be associated with elevated dopamine levels in the hippocampal formation, a finding that would typically be confirmed using microdialysis. nih.gov
Imaging Techniques (e.g., fMRI, PET with appropriate ligands for preclinical research)
Preclinical imaging techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) offer non-invasive methods to visualize and quantify the effects of this compound in the brain.
PET imaging, in particular, has grown substantially in its application for brain tumor imaging and the study of neurodegenerative disorders. nih.govfrontiersin.org This technique utilizes radiolabeled ligands that bind to specific targets in the brain, such as receptors or transporters. frontiersin.org For beta-carbolines, which are known to interact with benzodiazepine, dopamine, and serotonin receptors, PET with appropriate radioligands can be used to determine the compound's receptor occupancy and distribution in the brain. acs.orgresearchgate.net While PET has high sensitivity, its spatial resolution is a limitation compared to MRI. frontiersin.org
Whole-body biodistribution studies can also be conducted using PET to assess the distribution of a radiolabeled beta-carboline throughout the body, providing information on its potential to reach target organs and its clearance profile. nih.gov
Computational Approaches
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the interactions of this compound at a molecular level and for guiding the design of new, more potent analogs.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand, such as a beta-carboline, to its target receptor. mdpi.com These in silico studies can provide insights into the specific amino acid residues involved in the interaction and can help to explain the structure-activity relationships observed experimentally. researchgate.netnih.gov For example, a molecular docking study of a series of β-carboline derivatives was conducted to investigate their interaction with the CDK2 protein. mdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are important for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules.
The table below summarizes some of the key computational approaches used in beta-carboline research:
| Computational Approach | Description | Application in this compound Research |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | To model the interaction of this compound with its target receptors (e.g., benzodiazepine, serotonin, dopamine receptors) and identify key binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the quantitative chemical structure of a compound to its biological activity. | To develop models that can predict the biological activity of novel this compound derivatives and guide the design of more potent and selective compounds. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. | To create a pharmacophore model for beta-carbolines that can be used to screen virtual libraries for new compounds with similar activity to this compound. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | To study the dynamic interactions between this compound and its target receptor, providing insights into the stability of the complex and the mechanism of binding. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interaction between a ligand, such as 9-propyl-β-carboline, and a biological target at the molecular level. These methods are instrumental in modern drug discovery and development for predicting binding affinities, understanding interaction mechanisms, and guiding the design of more potent and selective compounds.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of β-carboline research, docking studies are frequently employed to screen libraries of derivatives against specific protein targets. For instance, in the pursuit of novel anticancer agents, various N-substituted β-carboline analogs have been docked into the active sites of protein kinases like Cyclin-Dependent Kinase 2 (CDK2). mdpi.commdpi.com One study involving a novel β-carboline derivative, methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, reported a strong binding energy of -11.9975 kcal/mol with the CDK2 inhibitor pocket (PDB: 1PYE). mdpi.comsciforum.net The simulation revealed key hydrogen bond interactions with essential amino acid residues such as ASP145, ASP:86, PHE:82, ILE:10, and LEU:83, which are crucial for the stability of the ligand-protein complex. mdpi.comsciforum.net Similarly, docking studies on other β-carboline derivatives targeting DNA gyrase for antibiotic development showed strong binding energies, with some analogues achieving scores as low as -9.4 kcal/mol. researchgate.net
Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this interaction and reveal conformational changes in both the ligand and the protein upon binding. For β-carboline derivatives, MD simulations can confirm the stability of the binding predicted by docking, analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of hydrogen bonds throughout the simulation. nih.gov These simulations help validate the initial docking results and provide a more realistic understanding of the molecular interactions in a simulated physiological environment.
The table below summarizes findings from molecular docking studies on various β-carboline derivatives, illustrating the common targets and interaction patterns investigated in the field.
| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| N-9 Substituted β-carboline | CDK2 | 1PYE | ASP145, ASP:86, LEU:83, LYS:33 | -11.9975 |
| 1-Aryl-3-triazolyl β-carboline | CDK2 | 1AQ1 | His-84, Gln-131, Asp-86 | Not specified |
| β-carboline analogues | DNA Gyrase | Not specified | Val71 | -6.8 to -9.4 |
| Tetrahydro-β-carbolines | P. falciparum PMT | Not specified | Tyr19 | Not specified |
This table is generated based on data from multiple sources. mdpi.commdpi.comresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
In the study of β-carbolines, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their various pharmacological effects, particularly their anticancer activity. mdpi.comresearchgate.net
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. For β-carboline derivatives, 3D-QSAR studies have revealed that bulky substituents at certain positions, such as R1 and R2 on the β-carboline scaffold, are favorable for enhancing anticancer potency. mdpi.com For example, the presence of groups like naphthyl, 4-dimethylaminobenzyl, or benzotriazole (B28993) in these positions was suggested to lead to more active compounds. mdpi.com Structure-activity relationship analyses also indicate that substitutions at the N-2 and N-9 positions of the β-carboline nucleus are vital for modulating antitumor activity. nih.gov Specifically, short alkyl or aryl substitutions at the R9 position have been suggested to increase cytotoxicity. researchgate.net
The key findings from SAR and QSAR studies on β-carboline derivatives are summarized below:
| Structural Position | Favorable Substituents/Properties | Associated Activity |
| R1, R2 | Bulky groups (naphthyl, benzotriazole) | Anticancer |
| N-9 | Short alkyl or aryl groups | Anticancer (Cytotoxicity) |
| N-2, N-9 | Benzyl (B1604629), 3-phenylpropyl groups | Antitumor |
| General | Increased lipophilicity | General Activity |
| General | Presence of hydrogen bond donors (-NH2, -SH) | Anticancer |
This table is generated based on data from multiple sources. mdpi.comresearchgate.netnih.govresearchgate.net
Chemoinformatics and Virtual Screening
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds, while virtual screening is a specific application that computationally screens large libraries of molecules to identify those most likely to bind to a drug target. These approaches accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.
For the β-carboline scaffold, chemoinformatics and virtual screening have been instrumental in exploring its therapeutic potential against a wide range of diseases. nih.govbeilstein-journals.org The process typically involves two main strategies:
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of a target protein. Large compound libraries, including virtual libraries of β-carboline derivatives, are docked into the binding site of the target. beilstein-journals.org The compounds are then ranked based on their predicted binding affinity or docking score. For example, an in-silico screening of an in-house library of 20 β-carboline entities was performed against a pool of Plasmodium falciparum molecular targets to identify potential antimalarial candidates. nih.govmdpi.com This led to the identification of seven structures with promising interactions with targets like PfFNR, PfPK7, PfGrx1, and PfATP6, which were then synthesized for experimental validation. nih.govmdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures often have similar biological activities. beilstein-journals.org The structure of a known active ligand is used as a template to search for other compounds in a database with similar shapes or physicochemical properties. For β-carbolines, Tanimoto coefficients are often calculated to assess structural similarity between library compounds and known bioactive molecules from databases like ChEMBL. beilstein-journals.org This has helped predict potential biological targets for newly synthesized β-carbolines, suggesting interactions with proteins such as histone deacetylase 4 and mitogen-activated protein kinase 1. beilstein-journals.org
These in silico screening results add significant value to synthesized β-carboline libraries, guiding further experimental assays and helping to elucidate the polypharmacology of this versatile scaffold. beilstein-journals.orgresearchgate.net
Analytical Techniques for Compound Characterization and Quantification in Research
The synthesis of novel derivatives like 9-propyl-β-carboline and the investigation of their properties necessitate a suite of robust analytical techniques for both structural confirmation (characterization) and measurement of concentration (quantification).
Characterization Techniques: Following the synthesis of new β-carboline derivatives, their chemical structures must be unambiguously confirmed. Researchers consistently employ a combination of spectroscopic methods to achieve this. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. acs.orgacs.org They provide information about the chemical environment of each proton and carbon atom, allowing for the verification of the core structure and the position of various substituents. mdpi.commdpi.com Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms in more complex derivatives. acs.orgnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the molecule. mdpi.comacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule (e.g., C=O, N-H, C-N bonds) by measuring the absorption of infrared radiation. mdpi.commdpi.com
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, providing further evidence for the proposed molecular formula. mdpi.commdpi.com
Quantification Techniques: Determining the concentration of β-carbolines in various samples (e.g., biological fluids, reaction mixtures, or fungal matrices) is crucial for pharmacological and metabolic studies.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation, identification, and quantification of β-carboline alkaloids. nih.govresearchgate.net When coupled with a detector, such as a Diode-Array Detector (DAD) or a fluorescence detector, it allows for the precise measurement of compound concentrations. nih.gov A validated protocol for the extraction and quantification of β-carboline alkaloids from fungal matrices using HPLC coupled with mass spectrometry (HPLC-MS) has been described, demonstrating its robustness and high sensitivity. researchgate.net This method is suitable for detecting key β-carbolines like harman (B1672943), harmine (B1663883), and harmol. researchgate.net
The table below summarizes the primary analytical techniques used in β-carboline research.
| Technique | Abbreviation | Primary Application in β-Carboline Research |
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C, 2D) | Elucidation of the complete molecular structure and atom connectivity. |
| Mass Spectrometry / High-Resolution MS | MS / HRMS | Determination of molecular weight and confirmation of elemental composition. |
| Infrared Spectroscopy | IR | Identification of functional groups present in the molecule. |
| High-Performance Liquid Chromatography | HPLC | Separation, identification, and quantification of compounds in a mixture. |
| HPLC-Mass Spectrometry | HPLC-MS | Highly sensitive and selective quantification of compounds in complex matrices. |
This table is generated based on data from multiple sources. mdpi.comacs.orgmdpi.comnih.govresearchgate.net
Future Directions and Unexplored Research Avenues for 9 Propyl Beta Carboline
Elucidation of Novel Molecular Targets
The biological activities of β-carbolines are attributed to their interaction with a variety of molecular targets, including monoamine oxidases (MAO), benzodiazepine (B76468) receptors, and various kinases. acs.org Some derivatives are also known to intercalate with DNA. wikipedia.org However, the complete target profile of 9-Propyl-β-carboline remains to be fully elucidated. Future research must move beyond known β-carboline targets to identify novel interacting proteins that may mediate its unique effects.
A crucial area of investigation is its potential role in modulating cellular degradation pathways. For instance, studies on other 1,9-disubstituted β-carboline derivatives have revealed that they can inhibit cancer growth through the ATG5/ATG7-dependent autophagy pathway. nih.gov It is plausible that 9-Propyl-β-carboline shares this or a similar mechanism. Advanced, unbiased screening techniques are essential for this discovery phase.
Potential Methodologies for Novel Target Identification:
Affinity Chromatography-Mass Spectrometry: Immobilizing 9-Propyl-β-carboline on a solid support to capture interacting proteins from cell lysates, followed by identification using mass spectrometry.
Chemical Proteomics: Utilizing probe-based molecules to map protein engagement within a complex biological system.
Computational Docking and Screening: Employing in silico models to predict binding affinities against large databases of protein structures, which can then be validated experimentally. nih.gov
Identifying these novel targets is a critical step toward understanding the compound's full mechanism of action and exploring new therapeutic applications. nih.gov
Investigation of Cross-Talk Between Signaling Pathways
Biological outcomes are rarely the result of a single, linear signaling pathway. More often, they arise from a complex network of interacting or "cross-talking" pathways that regulate cellular processes. mdpi.comresearchgate.net The ability of β-carbolines to engage multiple targets suggests they are likely modulators of such pathway cross-talk. For example, one β-carboline alkaloid was shown to suppress the NF-κB signaling pathway by inhibiting IκB kinase (IKK) activity in macrophage cell lines. nih.gov This pathway is a central regulator of inflammation and is known to interact with other major pathways, such as those controlling cell survival, proliferation, and metabolism, including autophagy. nih.gov
Future research on 9-Propyl-β-carboline should focus on how its activity at a primary target influences other interconnected pathways. Key questions to explore include:
Does modulation of a specific kinase by 9-Propyl-β-carboline affect inflammatory signaling via NF-κB?
Is there a functional link between the compound's effects on cell cycle regulation and its potential influence on autophagic processes?
How does the compound's impact on neurotransmitter systems, a classic area for β-carboline activity, intersect with pathways governing neuroinflammation and neuronal plasticity? nih.govnih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Much of the initial research on β-carboline derivatives has utilized standard 2D cell cultures (e.g., A549, BGC-823, HT-29) and conventional animal models, such as syngeneic mouse models for cancer research. nih.govnih.gov While these models have been invaluable for primary screening and establishing basic efficacy, they have limitations in recapitulating the complexity of human physiology and disease. researchgate.net
To gain deeper mechanistic insights into 9-Propyl-β-carboline, future studies must employ more sophisticated and physiologically relevant models. The development and application of these advanced models are crucial for translating preclinical findings into clinical success.
| Model Type | Description | Potential Application for 9-Propyl-β-carboline Research |
|---|---|---|
| 3D Organoids | Self-organizing, three-dimensional cell cultures derived from stem cells or patient tissues that mimic the architecture and function of an organ. | Studying tissue-specific responses, metabolism, and compound penetration in a more realistic microenvironment (e.g., tumor organoids, brain organoids). |
| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor tissue directly into immunodeficient mice, preserving the original tumor heterogeneity and architecture. | Evaluating anti-cancer efficacy in models that better reflect human tumor diversity and predicting patient response. |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations (e.g., knock-in or knock-out of a target gene) that cause them to develop diseases spontaneously. | Investigating the compound's mechanism by testing its effects in the presence or absence of a specific molecular target in a whole-organism context. |
| Microfluidic "Organs-on-a-Chip" | Micro-engineered systems that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. | Modeling complex organ-level responses and pharmacokinetic profiles with high precision and reduced reliance on animal testing. |
Exploration of Specific Isomeric Effects
The synthesis of β-carboline derivatives, particularly through multi-step processes like the Pictet-Spengler reaction, can introduce chiral centers into the molecule, leading to the formation of enantiomers or diastereomers. mdpi.com It is a fundamental principle of pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, affinities for receptors, and metabolic fates.
Currently, there is a significant gap in the literature regarding the stereochemistry of 9-Propyl-β-carboline and its derivatives. Future research must address this by:
Chiral Synthesis or Separation: Developing methods for the stereoselective synthesis of individual isomers or, alternatively, separating racemic mixtures using techniques like chiral chromatography.
Comparative Biological Evaluation: Systematically testing the purified isomers in a range of biological assays to determine if one isomer is significantly more potent or selective for a particular target.
Pharmacokinetic Profiling: Assessing whether the different isomers exhibit different rates of absorption, distribution, metabolism, and excretion (ADME).
Understanding these isomeric effects is not merely an academic exercise; it is essential for developing a more potent and safer therapeutic agent by ensuring that the final drug candidate consists of the most active and least toxic isomer.
Potential for Derivatization Towards Specific Receptor Selectivity
The β-carboline scaffold is highly amenable to chemical modification, making it an excellent platform for developing derivatives with enhanced selectivity for specific molecular targets. ljmu.ac.uk Structure-activity relationship (SAR) studies have shown that substituents at positions 1, 3, 6, and 9 of the β-carboline ring play a critical role in modulating biological activity and receptor affinity. nih.govdrugbank.com For example, modifications at positions 3 and 6 have been explored to achieve selectivity for specific α-subunits of GABA-A/benzodiazepine receptors. drugbank.com The nature of the substituent at position 9 has also been shown to be vital for modulating antitumor activities. nih.gov
Building on this knowledge, a key future direction is the systematic derivatization of the 9-Propyl-β-carboline structure. The goal would be to fine-tune its interaction with a desired target while minimizing off-target effects.
| Position on β-Carboline Ring | General Influence of Substitution | Future Derivatization Strategy for 9-Propyl-β-carboline |
|---|---|---|
| Position 1 | Often critical for anti-proliferative and anti-cancer activity. Aryl substitutions can enhance potency. acs.org | Introduce a variety of substituted aryl or heteroaryl groups to probe interactions with kinase ATP-binding pockets or other receptor sites. |
| Position 3 | Carboxylate esters at this position are well-known to modulate affinity for benzodiazepine receptors. drugbank.com | Synthesize a series of esters and amides to optimize interactions with GABA-A receptor subtypes or other neurological targets. |
| Position 9 (Propyl Chain) | The alkyl group influences lipophilicity and can impact cell permeability and binding affinity. Phenylpropyl groups have shown favorable cytotoxic activities. nih.gov | Introduce functional groups (e.g., hydroxyl, amino, fluorine) onto the propyl chain to create new hydrogen bonding or electrostatic interactions with the target protein. |
Integration with Systems Biology Approaches for Mechanistic Understanding
Systems biology offers a powerful framework for understanding the complex, network-level effects of a pharmacological agent, moving beyond the traditional one-drug, one-target paradigm. springernature.com This approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular responses. nih.gov
For 9-Propyl-β-carboline, a systems biology approach would involve treating relevant cell models (e.g., cancer cells, neurons) with the compound and then performing multi-omics analysis:
Transcriptomics (RNA-seq): To identify all genes whose expression is up- or down-regulated by the compound, revealing the transcriptional circuits it perturbs.
Proteomics: To quantify changes in protein levels and post-translational modifications (e.g., phosphorylation), providing a direct view of the functional cellular state.
Metabolomics: To measure fluctuations in cellular metabolites, offering insights into the compound's impact on metabolic pathways.
The resulting data can be used to construct pathway and network models, which can reveal unexpected drug mechanisms, identify biomarkers of response, and uncover novel therapeutic opportunities.
Biosynthetic Pathway Research and Endogenous Formation
β-carbolines are not only synthetic compounds but are also found widely in nature and can be formed endogenously in animals and humans. wikipedia.orgnih.gov The established biosynthetic route is the Pictet-Spengler reaction, which involves the condensation of an indoleamine (like tryptamine (B22526) or serotonin) with an aldehyde or α-keto acid. nih.govresearchgate.net For example, the reaction of tryptophan with acetaldehyde (B116499) can lead to the formation of 1-methyl-β-carbolines.
A fascinating and completely unexplored research avenue is to investigate whether 9-Propyl-β-carboline, or its precursors, could be formed endogenously. This would require:
Identifying the Aldehyde Precursor: The propyl group at position 9 would theoretically derive from the condensation of a tryptamine precursor with butyraldehyde (B50154). Research is needed to determine if butyraldehyde is present in relevant tissues at sufficient concentrations to participate in such a reaction.
Searching for Enzymatic Activity: While the Pictet-Spengler reaction can occur under physiological conditions, its efficiency can be greatly enhanced by enzymes. Future work could search for "Pictet-Spenglerases" that might catalyze this specific condensation.
Detection in Biological Samples: Utilizing highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to screen human tissues and fluids for the presence of 9-Propyl-β-carboline.
Discovering an endogenous role for this compound would fundamentally change our understanding of its biological significance, suggesting it may be not just a synthetic drug but also a natural neuromodulator or signaling molecule.
Q & A
Q. What are the validated synthetic routes for 9-Propyl-beta-carboline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Pictet-Spengler or Bischler-Napieralski reactions, with modifications to the alkyl chain length (e.g., propyl group). Key factors include solvent polarity, temperature, and catalyst selection. For example, using trifluoroacetic acid as a catalyst in anhydrous dichloromethane at 0–4°C can optimize cyclization efficiency . Yield improvements (e.g., 60–75%) are often achieved by controlling stoichiometry of precursors like tryptamine derivatives and carbonyl compounds.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity analysis (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry, while mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For crystalline forms, X-ray diffraction provides definitive structural evidence .
Q. How is stability testing conducted for this compound under varying storage conditions?
Accelerated stability studies involve exposing the compound to temperatures (25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are monitored via HPLC at intervals (0, 1, 3, 6 months). Antioxidants like BHT (0.01% w/v) may mitigate oxidative degradation in solution phases .
Advanced Research Questions
Q. What in vitro and in vivo models are used to evaluate the neuroprotective mechanisms of this compound?
In vitro: Primary dopaminergic neuron cultures exposed to neurotoxins (e.g., MPP⁺ or rotenone) assess protection via cell viability assays (MTT, LDH release). In vivo: Rodent models of Parkinson’s disease (6-OHDA lesions or α-synuclein overexpression) measure behavioral recovery (rotarod, open-field tests) and dopaminergic marker preservation (TH immunohistochemistry) . Mechanistic studies focus on mitochondrial complex I activity and ROS scavenging .
Q. How do researchers address contradictory data in pharmacokinetic (PK) profiles across species?
Interspecies variability in bioavailability (e.g., rat vs. primate) requires allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. Discrepancies in metabolite formation (e.g., CYP450-mediated oxidation) are resolved using hepatic microsomal assays and LC-MS/MS quantification. Adjusting dosing regimens (e.g., oral vs. intravenous) and co-administering CYP inhibitors (e.g., ketoconazole) can clarify metabolic pathways .
Q. What experimental designs control for off-target effects in receptor-binding studies?
Radioligand displacement assays (e.g., ³H-Dopamine for D2 receptors) with negative controls (unlabeled ligands) and counter-screening against related receptors (e.g., serotonin 5-HT2A) minimize false positives. Computational docking (AutoDock Vina) predicts binding affinities, validated via site-directed mutagenesis of receptor hot spots (e.g., transmembrane domain residues) .
Q. How are transcriptomic and proteomic datasets integrated to elucidate signaling pathways modulated by this compound?
RNA-seq and LC-MS/MS proteomics of treated neuronal cells identify differentially expressed genes/proteins (fold-change >2, p < 0.05). Pathway enrichment tools (DAVID, STRING) map interactions to networks like mTOR or Nrf2/ARE. CRISPR-Cas9 knockout models validate critical nodes (e.g., Nrf2 deletion abolishes antioxidant responses) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for dose-response studies with non-linear trends?
Use nonlinear regression (e.g., GraphPad Prism) with four-parameter logistic curves (EC₅₀, Hill slope). Bootstrap resampling (1000 iterations) calculates 95% confidence intervals. For skewed distributions, non-parametric tests (Kruskal-Wallis with Dunn’s post hoc) are preferable .
Q. How should researchers handle batch-to-batch variability in compound synthesis?
Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like enantiomeric purity and establish design space for raw materials (e.g., chiral catalysts). Use multivariate analysis (PCA or PLS) to correlate process parameters (e.g., reaction time) with CQAs .
Q. What frameworks guide hypothesis generation for understudied pharmacological effects?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, exploring this compound’s impact on neuroinflammation could leverage existing data on β-carboline modulation of microglial TNF-α secretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
